molecular formula C23H19N5O4S B2448589 N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-35-0

N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2448589
CAS RN: 866811-35-0
M. Wt: 461.5
InChI Key: YELMVQVTYGZZBK-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound. It contains a triazoloquinazolinamine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazoloquinazolinamine core and the attachment of the phenylsulfonyl and dimethoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinazolinamine ring, which is a type of nitrogen-containing heterocyclic ring. The phenylsulfonyl and dimethoxyphenyl groups would be attached to this core .


Chemical Reactions Analysis

As a complex organic compound, “this compound” could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation of Triazoloquinazolinium Betaines : Research by Crabb et al. (1999) involved synthesizing 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, which are structurally related to N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. This study highlights the complex synthesis process and structural analysis of such compounds, including X-ray crystallography techniques for detailed molecular examination (Crabb et al., 1999).

Pharmacological Activity

  • Adenosine Receptor Antagonists : A study by Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists. This includes variants like this compound, suggesting their potential use in modulating adenosine receptor activities, which has implications in various therapeutic applications (Burbiel et al., 2016).

Antimicrobial and Nematicidal Properties

  • Evaluation as Antimicrobial and Nematicidal Agents : Reddy et al. (2016) synthesized a series of compounds structurally related to this compound, assessing their antimicrobial and nematicidal activities. This research underscores the potential of such compounds in combating various microbial and nematode infections (Reddy et al., 2016).

Antihistaminic Activity

  • H(1)-Antihistaminic Agents Synthesis : Alagarsamy et al. (2008) explored the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which have a structural resemblance to the specified compound. The study focused on their potential as H(1)-antihistaminic agents, offering insights into the therapeutic applications in allergy and immune response modulation (Alagarsamy et al., 2008).

Anticancer Activity

  • Aurora-A Kinase Inhibitors : Shaaban et al. (2011) developed compounds similar to this compound, evaluating them as Aurora-A kinase inhibitors. This research is significant in understanding the compound's potential role in cancer therapy, particularly in inhibiting key enzymes involved in cell division and proliferation (Shaaban et al., 2011).

Serotonin Receptor Interaction

  • Solution Phase Parallel Synthesis for 5-HT(6) Receptor Antagonists : Ivachtchenko et al. (2010) conducted a study on the solution phase parallel synthesis of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines. They explored the relationship between structure and 5-HT(6) receptor antagonistic activity, providing valuable insights into the neurological and psychiatric implications of such compounds (Ivachtchenko et al., 2010).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of heterocyclic compounds is a vibrant field in medicinal chemistry, and new compounds are constantly being synthesized and tested for biological activity. “N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” could potentially be a subject of future research in this area .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-31-15-12-13-18(20(14-15)32-2)24-21-17-10-6-7-11-19(17)28-22(25-21)23(26-27-28)33(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELMVQVTYGZZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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